1,2,4-Tris(3-methylbutan-2-yl)benzene
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Overview
Description
1,2,4-Tris(3-methylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 3-methylbutan-2-yl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(3-methylbutan-2-yl)benzene typically involves Friedel-Crafts alkylation reactions. In this process, benzene is reacted with 3-methyl-2-butanol in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tris(3-methylbutan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,2,4-Tris(3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-Tris(3-methylbutan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating effects of the 3-methylbutan-2-yl groups, facilitating the substitution process . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(3-methylbutan-2-yl)benzene: Similar structure but with different substitution pattern.
1,2,3-Tris(3-methylbutan-2-yl)benzene: Another isomer with different substitution positions.
Uniqueness
1,2,4-Tris(3-methylbutan-2-yl)benzene is unique due to its specific substitution pattern, which influences its reactivity and stability. The position of the substituents affects the compound’s electronic properties and its behavior in chemical reactions, making it distinct from other isomers .
Properties
CAS No. |
61139-52-4 |
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Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,2,4-tris(3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C21H36/c1-13(2)16(7)19-10-11-20(17(8)14(3)4)21(12-19)18(9)15(5)6/h10-18H,1-9H3 |
InChI Key |
OILYAEVOYVAJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=CC(=C(C=C1)C(C)C(C)C)C(C)C(C)C |
Origin of Product |
United States |
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